2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol
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Overview
Description
2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another approach is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, some indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-indole-3-carboxaldehyde
- 1-methyl-1H-indole-2-carboxylic acid
- 1-methyl-1H-indole-5-carboxylic acid
Uniqueness
2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the amino and hydroxyl groups provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-amino-1-(1-methylindol-5-yl)ethanol |
InChI |
InChI=1S/C11H14N2O/c1-13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-6,11,14H,7,12H2,1H3 |
InChI Key |
GWEFEHQLUYAYBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CN)O |
Origin of Product |
United States |
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